discovery and history of Ruthenium Red in cell biology
discovery and history of Ruthenium Red in cell biology
The Crimson Gatekeeper: A Technical History and Application Guide to Ruthenium Red in Cell Biology
Executive Summary
Ruthenium Red (RR) is a defining inorganic complex in the history of cell physiology. Originally synthesized in the late 19th century as a histological stain for pectins and mucopolysaccharides, it serendipitously became the "gold standard" pharmacological tool for defining mitochondrial calcium transport. Its journey from a botanical dye to the primary antagonist of the Mitochondrial Calcium Uniporter (MCU) and Ryanodine Receptors (RyR) illustrates the evolution of pharmacological precision.
This guide dissects the chemical identity of RR, its pivotal role in discovering the mitochondrial calcium uniporter, its expansion into TRP and Piezo channel pharmacology, and provides validated protocols for its use in modern assays.
Part 1: Chemical Genesis & Identity
The Discovery Ruthenium Red was first isolated in 1893 by A. Joly , who described the synthesis of ammoniated ruthenium oxychloride.[1] For nearly a century, it was primarily a tool for botanists and histologists, prized for its ability to stain polyanionic macromolecules like pectin in plants and the glycocalyx in animal tissues (Luft, 1971).
Chemical Structure & The "Impurity" Problem Commercially available Ruthenium Red is not a single pure entity but a mixture.[2] The nominal structure is a trinuclear oxo-bridged ammine complex: [(NH3)5Ru-O-Ru(NH3)4-O-Ru(NH3)5]6+
However, its biological efficacy—specifically for mitochondrial calcium inhibition—relies heavily on a specific impurity.
-
Ruthenium Red (RR): The bulk trinuclear complex.
-
Ruthenium 360 (Ru360): A dinuclear impurity ([(HCO2)(NH3)4Ru-O-Ru(NH3)4(HCO2)]3+) isolated by Ying et al. (1991) . Ru360 is responsible for the nanomolar-affinity blockade of the MCU, whereas pure RR is less potent and more promiscuous.
Part 2: The Mitochondrial Revolution (1971)
The Moore Discovery In 1971 , C.L. Moore published the seminal observation that Ruthenium Red completely inhibited calcium uptake in liver mitochondria without affecting respiration or oxidative phosphorylation. This effectively defined the existence of a specific carrier—the Mitochondrial Calcium Uniporter (MCU) —distinct from the electron transport chain.
Mechanism of Action: The DXXE Filter RR and Ru360 function as pore blockers. The MCU channel pore contains a highly conserved selectivity filter sequence (DXXE).
-
Interaction: The polycationic ruthenium complex binds electrostatically to the negatively charged Aspartate (D) and Glutamate (E) rings in the channel pore.
-
Selectivity: This binding physically occludes the pore, preventing Ca2+ entry.
-
Validation: A point mutation in the MCU pore (S259A in humans) renders the channel insensitive to Ruthenium Red, confirming the pore as the direct binding site (Baughman et al., 2011).
Visualization: The Discovery Timeline
Figure 1: Timeline of Ruthenium Red's evolution from chemical dye to molecular probe.
Part 3: The Ion Channel Renaissance (1980s–Present)
Beyond mitochondria, RR became a "master key" for cation channels, albeit a "dirty" one due to its promiscuity.
1. Ryanodine Receptors (RyR) RR is a potent inhibitor of RyR1 (skeletal) and RyR2 (cardiac) channels.
-
Mechanism: It binds to the open state of the channel pore.
-
Characteristics: The block is voltage-dependent; hyperpolarization favors the block. It reduces the open probability (
) to near zero in the micromolar range.
2. TRP Channels (The Capsaicin Connection) RR is a classic antagonist for the Vanilloid (TRPV) subfamily.
-
TRPV1: RR blocks the pore, preventing capsaicin-induced calcium influx.
-
TRPV5/6: These are highly Ca2+-selective channels (like MCU) and are blocked by RR with high affinity.
-
Mechanism Update: Recent Cryo-EM studies (Pumroy, 2024) suggest that in some TRP channels, RR may induce an allosteric conformational change in the selectivity filter rather than acting solely as a "cork in a bottle."
3. Piezo Channels In the study of mechanotransduction, RR acts as a non-specific blocker of Piezo1 and Piezo2.[3]
-
Utility: While effective, it is often replaced by GsMTx4 (a tarantula toxin) for greater specificity in mechanosensitive assays.
Table 1: Comparative Pharmacology of Ruthenium Red Targets
| Target | Mechanism of Inhibition | Potency (IC50/Kd) | Specificity Notes |
| MCU | Pore Block (DXXE Filter) | Nanomolar (Ru360) | High (with Ru360); RR is less selective. |
| RyR1/2 | Open Channel Block | ~20 nM - 1 µM | Voltage-dependent; "Flickery" block. |
| TRPV1 | Pore Block | Sub-micromolar | Blocks capsaicin response; non-competitive. |
| TRPV5/6 | Pore Block / Allosteric | < 100 nM | High affinity due to Ca2+ selectivity similarity. |
| Piezo1/2 | Pore Block | ~5 µM | Voltage-dependent; Non-specific.[3] |
Part 4: Technical Protocols
Protocol A: Mitochondrial Calcium Uptake Assay
A self-validating spectrofluorometric assay to measure MCU activity using Ruthenium Red as the control.
Materials:
-
Isolated mitochondria (Liver or Heart).
-
Fluorescent Ca2+ indicator (Calcium Green-5N or Fura-2 FF).
-
Energization buffer (KCl based, with Succinate/Rotenone).
-
Ruthenium Red (stock 1 mM in water) or Ru360.
Workflow:
-
Baseline Setup: Suspend mitochondria (0.5 mg/mL) in assay buffer containing 1 µM Calcium Green-5N.
-
Energization: Add Succinate (5 mM) to energize Complex II. Monitor fluorescence (Baseline).
-
Calcium Pulse: Inject a bolus of CaCl2 (e.g., 10-20 µM).
-
Observation: Fluorescence should spike (Ca2+ addition) and then rapidly decay as mitochondria uptake the Ca2+.
-
-
Validation (The RR Check):
-
In a separate run, add Ruthenium Red (1 µM) before the Calcium pulse.
-
Result: The Ca2+ pulse will cause a fluorescence spike that does not decay, proving the uptake was MCU-mediated.
-
Protocol B: Ru360 Purity Verification
Commercial RR is impure.[4] If using for precise MCU quantification, verify the Ru360 content.
-
Dissolve: Prepare a dilute solution of your Ruthenium complex in deionized water.
-
Scan: Perform a UV-Vis scan from 200 nm to 800 nm.
-
Calculate Ratio: Measure Absorbance at 360 nm (Ru360 peak) and 533 nm (RR peak).
-
High Purity Ru360: Ratio A360/A533 > 10.
-
Standard RR: Will show dominant peaks at 533 nm.
-
Note: Ru360 is air-sensitive in solution; prepare fresh.
-
Visualization: Mechanism of Action
Figure 2: Differential blockade mechanism. Ru360 targets the acidic selectivity filter of MCU, while also obstructing the large conductance pore of RyR.
Part 5: Limitations & Future Directions
1. Cell Permeability: The greatest limitation of RR and Ru360 is their polycationic nature (+6 and +3 charge, respectively), which prevents them from crossing the plasma membrane.
-
Consequence: They cannot be used in intact cells to block MCU unless microinjected or the cell is permeabilized (e.g., with Digitonin).
-
Solution: Development of Ru265 , a cell-permeable analog that retains MCU selectivity (Woods et al., 2019).
2. Toxicity: RR is toxic to cells if internalized, interfering with multiple Ca2+ signaling pathways and potentially causing oxidative stress.
3. The "Ruthenium Brown" Artifact: Old solutions of RR oxidize to "Ruthenium Brown," which has different spectral and binding properties. Always store RR powder desiccated and make solutions fresh.
References
-
Joly, A. (1893).[1] Researches on the compounds of ruthenium.[2][3][5][6][7][8] Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences.
-
Luft, J. H. (1971).[9] Ruthenium red and violet.[1] I. Chemistry, purification, methods of use for electron microscopy and mechanism of action.[1] The Anatomical Record.[1]
-
Moore, C. L. (1971). Specific inhibition of mitochondrial Ca++ transport by ruthenium red.[5][7][10][11] Biochemical and Biophysical Research Communications.
-
Ying, W. L., Emerson, J., Clarke, M. J., & Sanadi, D. R. (1991). Inhibition of mitochondrial calcium ion transport by an oxo-bridged dinuclear ruthenium amine complex.[4][6] Biochemistry.
-
Baughman, J. M., et al. (2011). Integrative genomics identifies MCU as an essential component of the mitochondrial calcium uniporter. Nature.[12]
-
Pumroy, R. A., et al. (2024). Molecular details of ruthenium red pore block in TRPV channels. EMBO Reports.
-
Coste, B., et al. (2012). Piezo1 and Piezo2 are essential components of distinct mechanically activated cation channels.[3] Science.
Sources
- 1. Ruthenium Red [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of a Ruthenium-based Mitochondrial Calcium Uptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ru360, a specific mitochondrial calcium uptake inhibitor, improves cardiac post-ischaemic functional recovery in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the mitochondrial calcium uniporter by the oxo-bridged dinuclear ruthenium amine complex (Ru360) prevents from irreversible injury in postischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physoc.org [physoc.org]
- 9. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCU encodes the pore conducting mitochondrial calcium currents | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Redox Dependent Modifications of Ryanodine Receptor: Basic Mechanisms and Implications in Heart Diseases [frontiersin.org]
